molecular formula C8H8ClNO3 B1360071 4-(Chloromethyl)-1-methoxy-2-nitrobenzene CAS No. 6378-19-4

4-(Chloromethyl)-1-methoxy-2-nitrobenzene

Cat. No.: B1360071
CAS No.: 6378-19-4
M. Wt: 201.61 g/mol
InChI Key: DKRYRFRNGLTDMB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methoxy-2-nitrobenzene is an aromatic compound characterized by the presence of a chloromethyl group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene typically involves the chloromethylation of 1-methoxy-2-nitrobenzene. This process can be catalyzed by zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane at low temperatures (5-10°C) . The reaction proceeds via the formation of an electrophilic chloromethylating agent, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions is crucial to ensure high yields and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a formyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or other strong bases.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in acidic medium.

Major Products:

    Substitution: Various substituted benzyl derivatives.

    Reduction: 4-(Aminomethyl)-1-methoxy-2-nitrobenzene.

    Oxidation: 4-(Chloromethyl)-2-nitrobenzaldehyde.

Scientific Research Applications

4-(Chloromethyl)-1-methoxy-2-nitrobenzene is utilized in several scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the development of new drugs.

    Material Science: Used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-methoxy-2-nitrobenzene primarily involves its reactivity due to the presence of the chloromethyl and nitro groups. The chloromethyl group acts as an electrophile, making the compound susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the chloromethyl group, facilitating various substitution reactions.

Comparison with Similar Compounds

    4-(Chloromethyl)-1-methoxybenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.

    4-(Chloromethyl)-2-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.

    4-(Chloromethyl)-1-nitrobenzene: Similar structure but without the methoxy group, leading to different reactivity patterns.

Uniqueness: 4-(Chloromethyl)-1-methoxy-2-nitrobenzene is unique due to the combination of the chloromethyl, methoxy, and nitro groups, which confer distinct reactivity and solubility properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-(chloromethyl)-1-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRYRFRNGLTDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213220
Record name 4-(Chloromethyl)-2-nitroanisole
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Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6378-19-4
Record name 4-(Chloromethyl)-1-methoxy-2-nitrobenzene
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Record name 4-(Chloromethyl)-2-nitroanisole
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Record name 6378-19-4
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Record name 4-(Chloromethyl)-2-nitroanisole
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Record name 4-(chloromethyl)-2-nitroanisole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-methoxy-3-nitrobenzyl alcohol (4.9 g, 24.4 mmol) in 150 mL of dichloromethane was added triphenylphosphine (4.2 g, 31.7 mmol). The reaction was cooled to 0° C. and N-chlorosuccinimide (8.3 g, 31.7 mmol) was added. The reaction was warmed to room temperature and then heated gently to 50° C. for 2 h. The reaction was poured into aqueous sodium carbonate solution and the aqueous layer was extracted with dichloromethane and then ethyl acetate. Combined organics were dried over anhydrous MgSO4, filtered, concentrated onto silica gel and purified by flash chromatography with ethyl acetate/hexanes as the eluent to give 4-methoxy-3-nitrobenzyl chloride (3.09 g, 63%). 1H NMR (400 MHz, CDCl3) δ ppm 7.98 (d, J=2.4 Hz, 1H), 7.73 (d, J=8.8, 2.4 Hz, 1H), 7.37 (d, J=8.8 Hz, 1H), 4.78 (s, 2H), 3.91 (s, 3H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.